molecular formula C21H17ClN2O4S B2578050 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide CAS No. 866157-27-9

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide

カタログ番号: B2578050
CAS番号: 866157-27-9
分子量: 428.89
InChIキー: FYYALSSTBRTRNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepin scaffold substituted with an acetyl group at the 10-position and a 2-chlorobenzenesulfonamide moiety at the 2-position. Its molecular architecture combines a lipophilic dibenzoxazepine core with a sulfonamide group, which is often associated with enhanced target-binding specificity and metabolic stability in medicinal chemistry .

特性

IUPAC Name

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)24-13-15-12-16(23-29(26,27)21-9-5-2-6-17(21)22)10-11-19(15)28-20-8-4-3-7-18(20)24/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYALSSTBRTRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group. The molecular formula is C22H20N2O4SC_{22}H_{20}N_{2}O_{4}S with a molecular weight of approximately 408.47 g/mol. The presence of both the oxazepine and sulfonamide functionalities suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that compounds containing the dibenzo[b,f][1,4]oxazepine moiety exhibit a variety of pharmacological activities, including:

Case Studies

  • Calcium Channel Inhibition :
    • A study evaluated the effects of various benzenesulfonamides on coronary resistance. Results indicated that certain derivatives significantly reduced coronary resistance compared to controls, suggesting a mechanism involving calcium channel inhibition .
  • Antidepressant Activity :
    • Dibenzo[b,f][1,4]oxazepine derivatives have been studied for their antidepressant effects. Compounds with similar structures have demonstrated efficacy in preclinical models of depression, indicating potential therapeutic applications for mood disorders .

The mechanisms underlying the biological activity of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide may involve:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors or ion channels (such as calcium channels), affecting cellular signaling pathways related to cardiovascular and neurological functions.
  • Enzyme Inhibition : Sulfonamides often inhibit bacterial dihydropteroate synthase; however, the specific enzymatic targets for this compound remain to be fully elucidated.

Research Findings Summary

The following table summarizes key findings from recent studies related to the biological activity of similar compounds:

Study ReferenceCompoundBiological ActivityKey Findings
Figueroa-Valverde et al., 2023 4-(2-aminoethyl)-benzenesulfonamideCalcium channel inhibitionReduced coronary resistance in vitro
Khlebnikov et al., 2023 Various DBO derivativesAntidepressant effectsEfficacy in preclinical models
Shao et al., 2012 BenzenesulfonamidesBlood pressure modulationInteraction with calcium channels

類似化合物との比較

The following analysis compares the target compound to structurally related dibenzoxazepine and dibenzothiazepine derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Structural Modifications and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Reference) Core Structure 10-Position Substituent Sulfonamide/Acetamide Group Molecular Weight logP Notable Features
Target Compound Dibenzo[b,f][1,4]oxazepine Acetyl 2-Chlorobenzenesulfonamide Not reported Not reported Combines acetyl (electron-withdrawing) and chlorophenyl (lipophilic) groups
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide Dibenzo[b,f][1,4]oxazepine Methyl 2-Thiophenesulfonamide Not reported Not reported Thiophene sulfonamide may enhance π-π stacking; methyl group reduces steric hindrance
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide Dibenzo[b,f][1,4]oxazepine Ethyl 4-Fluorophenylacetamide Not reported Not reported Fluorine improves bioavailability; high synthesis yield (83%)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide Dibenzo[b,f][1,4]oxazepine Ethyl 2,4-Dimethoxybenzenesulfonamide 454.5 3.97 Methoxy groups increase solubility; logP suggests moderate lipophilicity
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo[b,f][1,4]thiazepine Ethyl Methoxybenzyl carboxylate Not reported Not reported Thiazepine core (S vs. O) alters ring strain; carboxylate introduces polarity

Key Observations :

  • Sulfonamide vs. Acetamide : Sulfonamides (e.g., in the target compound and ) generally exhibit stronger hydrogen-bonding capacity compared to acetamides (e.g., ), which may enhance target engagement .
  • Heterocyclic Core : Thiazepine derivatives (e.g., ) replace oxygen with sulfur, increasing lipophilicity and altering conformational flexibility .
Physicochemical and Pharmacokinetic Insights
  • logP Trends : The dimethoxybenzenesulfonamide analog (logP = 3.97) is less lipophilic than typical chlorophenyl derivatives (estimated logP ~4.5 for the target compound), highlighting the trade-off between halogenated aryl groups and solubility.
  • Stereochemistry : The R-enantiomer of a thiazepine analog demonstrates the importance of chirality in biological activity, though the target compound is achiral .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。